5-(3,4-dichlorophenyl)-3-(4-hydroxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
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Overview
Description
“5-(3,4-dichlorophenyl)-3-(4-hydroxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione” is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(3,4-dichlorophenyl)-3-(4-hydroxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications. Common reagents used in these reactions include chlorinating agents, nitrating agents, and oxidizing agents. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“5-(3,4-dichlorophenyl)-3-(4-hydroxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: Aromatic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, “5-(3,4-dichlorophenyl)-3-(4-hydroxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may have potential applications as a pharmaceutical agent. Its multiple functional groups suggest that it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties. Its aromatic structure and functional groups may impart desirable characteristics such as stability, reactivity, or conductivity.
Mechanism of Action
The mechanism of action of “5-(3,4-dichlorophenyl)-3-(4-hydroxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione” would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or other molecular targets, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “5-(3,4-dichlorophenyl)-3-(4-hydroxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione” include other multi-substituted aromatic compounds with complex ring structures. Examples might include:
- 5-(3,4-dichlorophenyl)-3-(4-hydroxyphenyl)-2-(3-nitrophenyl)pyrrole
- 3-(4-hydroxyphenyl)-2-(3-nitrophenyl)-5-(3,4-dichlorophenyl)oxazole
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and ring structures. This unique arrangement may confer specific reactivity, stability, or biological activity that distinguishes it from similar compounds.
Properties
Molecular Formula |
C23H15Cl2N3O6 |
---|---|
Molecular Weight |
500.3 g/mol |
IUPAC Name |
5-(3,4-dichlorophenyl)-3-(4-hydroxyphenyl)-2-(3-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C23H15Cl2N3O6/c24-17-9-6-13(11-18(17)25)26-22(30)19-20(12-4-7-16(29)8-5-12)27(34-21(19)23(26)31)14-2-1-3-15(10-14)28(32)33/h1-11,19-21,29H |
InChI Key |
HXYCEHUCXGWJSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(C3C(O2)C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)C5=CC=C(C=C5)O |
Origin of Product |
United States |
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